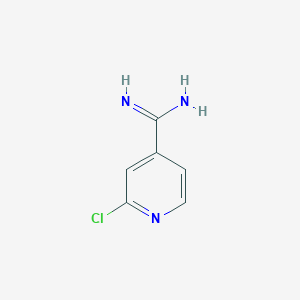

2-Chloropyridine-4-carboximidamide

Description

Significance of Pyridine-Carboximidamide Frameworks in Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.netnih.govrsc.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, can be readily functionalized, allowing for the creation of diverse molecular architectures with a wide range of biological activities. nih.govnih.govnih.gov The incorporation of a carboximidamide group, often referred to as an amidine, further enhances the chemical versatility and biological potential of the pyridine scaffold.

Amidines are recognized as valuable intermediates and structural motifs in organic synthesis and medicinal chemistry. researchgate.netsemanticscholar.orgresearchgate.net Their reactivity makes them key precursors for the synthesis of various nitrogen-containing heterocyclic compounds. semanticscholar.orgresearchgate.netresearchgate.net The presence of two nitrogen atoms in the amidine group allows it to act as a dual nucleophile, facilitating the construction of complex ring systems. researchgate.net This reactivity has been harnessed in numerous synthetic strategies to produce a wide variety of heterocyclic structures with potential biological relevance. researchgate.netsemanticscholar.org

The combination of a pyridine ring and a carboximidamide group within the same molecule, as seen in 2-Chloropyridine-4-carboximidamide, creates a framework with significant potential for further chemical modification and exploration of its biological properties. The pyridine moiety provides a stable aromatic core that can be substituted at various positions, while the amidine group offers a reactive handle for a multitude of chemical transformations. nih.govnih.govnih.gov

Chemical Context and Research Relevance of Halogenated Pyridine Derivatives

The introduction of a halogen atom, such as chlorine, onto the pyridine ring dramatically influences its chemical properties and reactivity. ontosight.aiweimiaobio.comchempanda.com Halogenated pyridines, including chloropyridines, are crucial intermediates in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals. ontosight.aichempanda.comnih.gov The position and number of chlorine atoms on the pyridine ring significantly impact the compound's physical and chemical characteristics, such as its boiling point, melting point, and reactivity. ontosight.ai

The chlorine atom in a chloropyridine, like the one in this compound, serves as a versatile functional group. It can be displaced by various nucleophiles, enabling the introduction of a wide array of substituents onto the pyridine ring. wikipedia.org This reactivity is fundamental to the construction of more complex molecules with desired properties. For instance, 2-chloropyridine (B119429) is a key starting material in the production of several commercial products, including fungicides and antihistamines. chempanda.comnih.govwikipedia.org

Furthermore, the presence of a halogen atom can influence the biological activity of a molecule. nih.govacs.org Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized for its role in molecular recognition and drug design. acs.org Therefore, the chlorine atom in this compound not only provides a site for synthetic modification but may also contribute to its potential biological interactions.

The development of selective and efficient methods for the halogenation of pyridines remains an active area of research, highlighting the continued importance of these compounds in modern chemistry. nih.govresearchgate.net

Evolution of Research Trends for Amidine-Containing Heterocycles

Research into amidine-containing heterocycles has seen a significant evolution, driven by their diverse biological activities and their utility as synthetic building blocks. researchgate.netresearchgate.netnih.gov Initially recognized for their basicity and ability to act as ligands in coordination chemistry, the focus has increasingly shifted towards their application in medicinal chemistry and materials science. researchgate.netsemanticscholar.orgyoutube.com

Nitrogen-containing heterocycles are integral to many biologically active compounds, and amidines provide a reliable pathway to their synthesis. researchgate.netnih.gov The development of new synthetic methodologies, including transition metal-catalyzed and metal-free reactions, has expanded the scope of accessible amidine-containing heterocyclic structures. researchgate.netresearcher.life Researchers are continually exploring more efficient and sustainable methods for the preparation of amidines, reflecting the growing demand for these valuable compounds. researchgate.netresearchgate.net

In recent years, there has been a surge of interest in the biological properties of amidine-containing heterocycles. nih.gov Studies have revealed their potential as antiproliferative agents, with some compounds exhibiting significant activity against various cancer cell lines. nih.gov The ability of amidines to interact with biological targets such as DNA and enzymes has made them attractive scaffolds for drug discovery. researchgate.netnih.gov

The research trends indicate a move towards the design and synthesis of more complex and functionally diverse amidine-containing heterocycles. This includes the exploration of novel ring systems and the incorporation of various substituents to fine-tune their biological and physical properties. The ongoing investigation into the reactivity and applications of amidines ensures that they will remain a vibrant and important area of chemical research. researchgate.netresearchgate.netresearcher.life

Interactive Data Table: Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Pyridine | C₅H₅N | 79.10 | Basic heterocyclic aromatic compound. wikipedia.org |

| 2-Chloropyridine | C₅H₄ClN | 113.55 | Halogenated pyridine used as a synthetic intermediate. chempanda.comwikipedia.org |

| 3-Chloropyridine | C₅H₄ClN | 113.55 | Isomer of chloropyridine with distinct reactivity. weimiaobio.comchempanda.com |

| Amidine | CH₄N₂ | 44.06 | Functional group with the structure RC(=NR)NR₂. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-5-3-4(6(8)9)1-2-10-5/h1-3H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONBKIBXOFXRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679086 | |

| Record name | 2-Chloropyridine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765224-12-2 | |

| Record name | 2-Chloropyridine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloropyridine 4 Carboximidamide and Its Precursors

Classical Synthetic Routes to 2-Chloropyridine-4-carboximidamide

Traditional methods for the synthesis of this compound often rely on multi-step procedures starting from readily available pyridine (B92270) derivatives.

One common approach to synthesizing this compound involves the use of 2-chloropyridine-4-carboxylic acid and its derivatives. A typical reaction scheme involves the initial conversion of the carboxylic acid to an amide, followed by further functional group transformations. For instance, 2-chloro-4-cyanopyridine can be synthesized from 2-chloropyridine-4-carboxamide by dehydration. The resulting nitrile can then be converted to the desired carboximidamide.

A key intermediate in this pathway is 2-chloro-4-cyanopyridine. This precursor is often prepared from 2-chloropyridine-4-carboxylic acid through a multi-step process. The carboxylic acid is first converted to its corresponding amide, 2-chloropyridine-4-carboxamide, which is then dehydrated to yield 2-chloro-4-cyanopyridine. This nitrile is a versatile intermediate for the synthesis of various amidine derivatives.

| Starting Material | Reagents and Conditions | Intermediate | Final Product | Reference |

| 2-Chloropyridine-4-carboxylic Acid | 1. SOCl2, DMF (cat.), reflux; 2. NH4OH | 2-Chloropyridine-4-carboxamide | 2-Chloro-4-cyanopyridine | |

| 2-Chloro-4-cyanopyridine | 1. HCl, Ethanol; 2. NH3 | Not Applicable | This compound |

This table outlines the classical synthetic route from 2-chloropyridine-4-carboxylic acid to this compound, highlighting the key intermediate and reagents.

The direct conversion of a nitrile group to a carboximidamide is a widely used and efficient method. The Pinner reaction is a classic example, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imidate, which is then treated with ammonia (B1221849) to yield the amidine.

For the synthesis of this compound, the starting material is 2-chloro-4-cyanopyridine. This compound can be treated with hydrogen sulfide to form 2-chloropyridine-4-carbothioamide. The thioamide is then S-alkylated, typically with methyl iodide, to form a thioimidate intermediate, which subsequently reacts with ammonia to furnish the final product.

| Precursor | Reagents and Conditions | Intermediate | Product | Reference |

| 2-Chloro-4-cyanopyridine | 1. H2S, Pyridine, Triethylamine; 2. MeI; 3. NH3, Methanol | 2-Chloropyridine-4-carbothioamide | This compound | |

| 2-Chloro-4-cyanopyridine | 1. Ethanolic HCl; 2. Ammonia in ethanol | Ethyl 2-chloropyridine-4-carboximidate | This compound hydrochloride |

This interactive table details two common methods for the conversion of 2-chloro-4-cyanopyridine to this compound, showcasing the different intermediates and reaction conditions.

The synthesis of N'-substituted analogs of this compound, such as N'-amino and N'-hydroxy derivatives, expands the chemical space for drug discovery. These analogs are typically prepared by reacting an activated form of the parent molecule with the appropriate nucleophile.

For the synthesis of N'-hydroxy-2-chloropyridine-4-carboximidamide, 2-chloro-4-cyanopyridine can be reacted directly with hydroxylamine. This reaction provides a straightforward route to the desired N'-hydroxy analog.

The preparation of N'-amino-2-chloropyridine-4-carboximidamide can be achieved by reacting an imidate intermediate, such as methyl 2-chloropyridine-4-carboximidate, with hydrazine. This method allows for the introduction of the N'-amino group.

| Starting Material | Reagent | Product | Reference |

| 2-Chloro-4-cyanopyridine | Hydroxylamine hydrochloride, Sodium carbonate | N'-Hydroxy-2-chloropyridine-4-carboximidamide | |

| Methyl 2-chloropyridine-4-carboximidate | Hydrazine hydrate | N'-Amino-2-chloropyridine-4-carboximidamide |

This table summarizes the synthesis of N'-amino and N'-hydroxy analogs of this compound, indicating the starting materials and key reagents.

Advanced and Green Synthesis Techniques

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. Mechanochemistry and microwave-assisted synthesis represent two such advanced techniques that have been applied to the preparation of heterocyclic compounds.

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. While specific examples for the mechanochemical synthesis of this compound are not widely reported, the application of this technique to the synthesis of other pyridine amidines has been demonstrated. For instance, the synthesis of N-aryl-picolinamidines has been achieved through the ball-milling of 2-aminopyridine (B139424) with isonitriles. This suggests the potential for developing a mechanochemical route to this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. This technique has been successfully applied to the synthesis of various heterocyclic amidines. For example, the synthesis of N-substituted-2-aminopyridines can be efficiently achieved under microwave irradiation. The rapid heating provided by microwaves can significantly reduce the time required for the conversion of nitriles or amides to amidines, making it an attractive method for the preparation of this compound.

Synthetic Pathways to Key Pyridine Intermediates

2-Chloropyridine-N-oxide is a pivotal intermediate, often utilized to activate the pyridine ring for subsequent functionalization, particularly at the 4-position. Its synthesis is primarily achieved through the direct oxidation of 2-chloropyridine (B119429) or the chlorination of pyridine-N-oxide.

The oxidation of 2-chloropyridine is a widely adopted method. guidechem.comwikipedia.org Various oxidizing agents can be employed, with hydrogen peroxide being a common choice, often in the presence of a catalyst to enhance reaction efficiency and selectivity. guidechem.comresearchgate.net One approach uses tungstic acid and sulfuric acid as catalysts for the oxidation with hydrogen peroxide. guidechem.com Another effective method involves using a TS-1 molecular sieve catalyst with hydrogen peroxide, which has been reported to yield 98.88% of the desired product. chemicalbook.com Other oxidation systems include peracetic acid and sodium perborate. guidechem.com A patent describes a process where 2-chloropyridine is oxidized with hydrogen peroxide using mesoporous molecular sieves (MCM-41) as a carrier for the catalyst, achieving a conversion of 100% and a yield of over 98%. google.com

Alternatively, 2-chloropyridine-N-oxide can be synthesized from pyridine-N-oxide. The chlorination of pyridine-N-oxide using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) typically yields a mixture of 2-chloropyridine and 4-chloropyridine. tandfonline.com However, the regiospecificity can be significantly improved. Treatment of pyridine-N-oxide with phosphorus oxychloride in the presence of a stoichiometric amount of triethylamine has been shown to produce 2-chloropyridine with 99.2% selectivity and a 90% yield. tandfonline.com This product can then be oxidized to give 2-chloropyridine-N-oxide.

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Yield |

| 2-Chloropyridine | Hydrogen Peroxide, Tungstic Acid, Sulfuric Acid | Water | 70-80°C, 12h | High |

| 2-Chloropyridine | Hydrogen Peroxide, TS-1 Molecular Sieve | Water | 70-80°C, 1h | 98.88% chemicalbook.com |

| 2-Chloropyridine | meta-Chloroperbenzoic acid (m-CPBA) | Chloroform | Not specified | High google.com |

| 2-Chloropyridine | Hydrogen Peroxide, MCM-41 supported catalyst | Not specified | 40-90°C, 3-10h | >98% google.com |

| Pyridine-N-oxide | Phosphorus Oxychloride, Triethylamine | Dichloromethane | Reflux, 1h | 90% (for 2-chloropyridine) tandfonline.com |

This table summarizes various synthetic methods for 2-Chloropyridine-N-oxide, highlighting the reagents, catalysts, and reported yields.

2-Chloro-4-aminopyridine is another critical precursor, providing the necessary amino group at the C4 position of the pyridine ring. The most prevalent synthetic strategies commence with the previously described 2-chloropyridine-N-oxide.

A common and economical route involves the nitration of 2-chloropyridine-N-oxide, followed by the reduction of the resulting nitro-intermediate. chemicalbook.com The N-oxide group activates the C4 position, facilitating electrophilic nitration. The reaction of 2-chloropyridine-N-oxide with a mixture of concentrated nitric acid and concentrated sulfuric acid yields 2-chloro-4-nitropyridine-N-oxide. google.com Subsequent reduction of this intermediate furnishes 2-chloro-4-aminopyridine. google.comgoogle.com This reduction is typically achieved using iron powder in an acidic medium, such as acetic acid or a mixture of ethanol, water, and concentrated hydrochloric acid. google.comgoogle.com Yields for the reduction step have been reported to be around 85%. google.com

Another documented synthetic pathway starts from 2-aminopyridine. patsnap.com This multi-step process includes:

Acetylation: 2-Aminopyridine is reacted with acetic anhydride to form 2-acetamidopyridine. patsnap.com

N-Oxidation: The product is then oxidized, for example with hydrogen peroxide, to yield 2-acetamidopyridine-N-oxide. patsnap.com

Hydrolysis: The acetyl group is removed to give 2-aminopyridine-N-oxide. patsnap.com

Chlorination and Nitration: Subsequent steps introduce the chloro and nitro groups to form 2-chloro-4-nitropyridine-N-oxide. google.com

Reduction: The final step is the reduction of the nitro group to afford 2-chloro-4-aminopyridine. google.com

Less common methods include the conversion of 2,4-dihydroxypyridine through chlorination and amination, or starting from 2-pyridine carboxylic acid, which undergoes esterification, chlorination, amidation, and Hofmann degradation. google.comguidechem.com

| Starting Material | Key Intermediate(s) | Key Reagents | Reported Yield |

| 2-Chloropyridine | 2-Chloropyridine-N-oxide -> 2-Chloro-4-nitropyridine-N-oxide | 1. m-CPBA 2. HNO₃/H₂SO₄ 3. Fe/HCl | 85% (reduction step) google.com |

| 2-Aminopyridine | 2-Acetamidopyridine -> 2-Acetamidopyridine-N-oxide -> 2-Chloro-4-nitropyridine-N-oxide | 1. Acetic Anhydride 2. H₂O₂ 3. Chlorination/Nitration reagents 4. Fe/Acetic Acid | High overall yield claimed google.compatsnap.com |

| 2-Pyridine carboxylic acid | 4-Chloropyridine-2-acid chloride -> 4-Chloropyridine-2-amide | 1. Thionyl chloride 2. Ammonia 3. Hofmann degradation reagents | 70.12% (two steps) guidechem.com |

This table outlines and compares different synthetic routes to 2-Chloro-4-aminopyridine, detailing the starting materials, key intermediates, and reported yields.

Reactivity and Reaction Mechanisms of 2 Chloropyridine 4 Carboximidamide

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The presence of the electronegative nitrogen atom in the pyridine ring significantly reduces the electron density at the C-2 and C-4 positions, making the ring susceptible to nucleophilic attack. uoanbar.edu.iqnih.gov This is in contrast to benzene (B151609), which typically undergoes electrophilic substitution. The chloro group at the C-2 position acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The generally accepted mechanism for SNAr reactions on chloropyridines proceeds through a two-step addition-elimination pathway. youtube.comnih.gov The initial, often rate-determining step, involves the attack of a nucleophile on the electron-deficient carbon atom (C-2 in this case), leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net This intermediate is stabilized by resonance, with one resonance form placing the negative charge on the electronegative ring nitrogen, which is a key stabilizing factor. stackexchange.com In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion. youtube.com

The chloro-substituent at the C-2 position of the pyridine ring can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone in the synthesis of numerous substituted pyridine derivatives used in pharmaceuticals and agrochemicals. wikipedia.orgchempanda.comsci-hub.se

Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen nucleophiles. For instance, 2-chloropyridines react with reagents like benzyl alcohol (PhCH₂OH) or sodium phenoxide (PhONa) to yield the corresponding 2-alkoxy- or 2-aryloxypyridines. sci-hub.se

Sulfur Nucleophiles: Thiolates, such as sodium thiophenoxide (PhSNa) and sodium methanethiolate (MeSNa), are potent sulfur nucleophiles that react efficiently with 2-chloropyridines to form 2-thioether derivatives. sci-hub.se

Nitrogen Nucleophiles: A wide array of nitrogen-based nucleophiles, including ammonia (B1221849), primary and secondary amines, and complex biological molecules like glutathione, can displace the chloride. researchgate.netnih.govresearchgate.net These reactions are fundamental for introducing nitrogen-containing functionalities onto the pyridine scaffold.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Halopyridines

| Halopyridine | Nucleophile | Solvent | Product |

| 2-Iodopyridine | PhSNa | HMPA | 2-Phenylthiopyridine |

| 2-Chloropyridine (B119429) | MeSNa | HMPA | 2-Methylthiopyridine |

| 2-Fluoropyridine | PhCH₂OH | NMP | 2-Benzyloxypyridine |

| 2-Chloropyridine | PhCH₂CN | NMP | 2-(Phenyl(pyridin-2-yl)methyl)carbonitrile |

This table is generated based on data from reference sci-hub.se.

The kinetics and regioselectivity of nucleophilic substitution on the pyridine ring are influenced by several factors, including the nature of the leaving group (the halogen), the nucleophile, and the substituents on the ring. researchgate.net

The reactivity of 2-halopyridines is highly dependent on the specific nucleophile used. sci-hub.se This is often referred to as the "element effect." For reactions with soft nucleophiles like thiolates, the rate of reaction generally follows the order I > Br > Cl > F. sci-hub.se This trend suggests that the rate-determining step is the cleavage of the carbon-halogen bond, as the bond strength decreases from F to I. sci-hub.se

Conversely, for reactions with hard nucleophiles, such as alkoxides, the reactivity order is often reversed: F > Cl > Br > I. sci-hub.seresearchgate.net In these cases, the initial attack of the nucleophile to form the Meisenheimer complex is the rate-determining step. The highly electronegative fluorine atom makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. sci-hub.se

The presence of other substituents on the pyridine ring also plays a crucial role. Electron-withdrawing groups, particularly at positions that can stabilize the negative charge of the Meisenheimer intermediate through resonance, generally increase the rate of reaction. nih.govresearchgate.net While it was expected that the C-2 position would be more favored for nucleophilic attack than C-4 due to lower π-electron density, it has been observed that 4-chloropyridine can be more reactive than 2-chloropyridine. uoanbar.edu.iq This can be attributed to the relative stability of the Wheland complex intermediates formed during the reaction. uoanbar.edu.iq

Table 2: Relative Reactivity of 2-Halopyridines with Different Nucleophiles

| Nucleophile Type | Reactivity Order | Rate-Determining Step |

| Sulfur (e.g., PhSNa) | I > Br > Cl > F | C-X Bond Cleavage |

| Oxygen (e.g., PhCH₂OH) | F > Cl > Br > I | Nucleophilic Attack |

This table is generated based on data from references sci-hub.seresearchgate.net.

Transformations Involving the Carboximidamide Moiety

The carboximidamide (amidine) group is a versatile functional group known for its utility as a building block in the synthesis of various heterocyclic compounds. researchgate.netsemanticscholar.org It can act as a binucleophile and participate in a range of cyclization and condensation reactions.

The amidine group in 2-Chloropyridine-4-carboximidamide is well-suited for intramolecular cyclization reactions, which would lead to the formation of fused heterocyclic systems. The nitrogen atoms of the amidine can act as nucleophiles. For example, related pyridine carboxamides, upon lithiation, have been shown to undergo intramolecular attack on the pyridine ring to form partially saturated pyrrolopyridines. figshare.com It is plausible that under appropriate conditions, the amidine moiety could participate in similar cyclization pathways, potentially involving the pyridine ring or reacting with other introduced reagents to form fused five- or six-membered rings, such as triazoles or pyrimidines.

The amidine functional group contains both an imine and an amine-like nitrogen, making it reactive towards electrophiles. It can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. nih.govmdpi.com A condensation reaction is one where two molecules combine, typically with the loss of a small molecule like water. libretexts.orgresearchgate.net The nucleophilic nitrogen atoms of the amidine can attack the carbonyl carbon, leading to the formation of new carbon-nitrogen bonds and ultimately yielding more complex structures or heterocyclic rings after subsequent reaction steps.

Oxidation and Reduction Pathways of the Compound

The this compound molecule has sites that are susceptible to both oxidation and reduction.

Oxidation: The pyridine ring nitrogen is a common site for oxidation. The oxidation of 2-chloropyridine using oxidizing agents like hydrogen peroxide or peracetic acid yields the corresponding 2-chloropyridine-N-oxide. wikipedia.orgchempanda.comguidechem.com It is highly probable that the nitrogen atom of the pyridine ring in this compound would undergo a similar transformation to form the N-oxide derivative. This N-oxidation can alter the electronic properties of the pyridine ring, potentially influencing its reactivity in other reactions. nih.gov

Reduction: The compound offers several potential sites for reduction. Catalytic hydrogenation could potentially lead to the dechlorination at the C-2 position, yielding pyridine-4-carboximidamide. Alternatively, under different conditions, the carboximidamide group itself could be reduced. While specific reduction pathways for this compound are not detailed, related reductions of substituted chloropyridines have been documented. For example, the nitro group of 2-chloro-4-nitro-pyridine-N-oxide can be selectively reduced to an amino group, demonstrating that specific functional groups can be targeted under controlled conditions. dissertationtopic.net

Mechanistic Investigations of Complex Transformations of this compound

Detailed mechanistic investigations into the complex transformations of this compound are crucial for understanding its reactivity and optimizing the synthesis of novel heterocyclic compounds. While specific studies on this exact molecule are limited, the reactivity of the broader class of 2-chloropyridines provides a foundational understanding. Mechanistic insights are often derived from a combination of experimental evidence, such as the isolation and characterization of intermediates, kinetic studies, and computational analysis.

One of the key transformations involving 2-chloropyridine derivatives is their conversion into fused heterocyclic systems, such as triazolopyridines. This typically involves a reaction with hydrazine to form a 2-hydrazinopyridine intermediate, which then undergoes cyclization.

A plausible mechanistic pathway for the formation of a triazolopyridine from a 2-chloropyridine precursor involves an initial nucleophilic aromatic substitution (SNAr) reaction. In this step, hydrazine displaces the chlorine atom at the C2 position of the pyridine ring. The resulting 2-hydrazinopyridine derivative can then react with a suitable reagent to facilitate cyclization.

For instance, in oxidative cyclization reactions of 2-pyridylhydrazones (formed from the condensation of 2-hydrazinopyridines with aldehydes or ketones), a proposed mechanism involves the formation of a chlorohydrazone intermediate. This intermediate can then lose a molecule of hydrogen chloride to form a nitrilimine. The highly reactive nitrilimine intermediate subsequently undergoes an intramolecular electrophilic cyclization onto the pyridine nitrogen, followed by aromatization to yield the stable rsc.orgmdpi.comnih.govtriazolo[4,3-a]pyridine ring system researchgate.net.

The presence of the carboximidamide group at the 4-position of 2-chloropyridine is expected to influence the electronic properties of the pyridine ring and, consequently, its reactivity. The electron-withdrawing nature of the carboximidamide group would further activate the pyridine ring towards nucleophilic attack, potentially accelerating the initial SNAr step with hydrazine.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. These studies can model the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. For related heterocyclic systems, DFT calculations have been used to determine the most likely tautomeric forms of intermediates and to rationalize the regioselectivity of cyclization reactions mdpi.com. While specific computational studies on this compound were not found, such analyses would be invaluable in confirming the proposed mechanistic steps and exploring alternative reaction pathways.

The following table summarizes the proposed key steps in the transformation of a 2-chloropyridine derivative to a triazolopyridine, a reaction pathway that this compound would likely follow.

| Step | Reaction Type | Reactant(s) | Intermediate(s) | Product |

| 1 | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyridine derivative, Hydrazine | Meisenheimer-like complex | 2-Hydrazinopyridine derivative |

| 2 | Condensation | 2-Hydrazinopyridine derivative, Aldehyde/Ketone | - | 2-Pyridylhydrazone |

| 3 | Oxidative Cyclization | 2-Pyridylhydrazone, Oxidizing agent (e.g., NCS) | Chlorohydrazone, Nitrilimine | rsc.orgmdpi.comnih.govTriazolo[4,3-a]pyridine |

Further research, including detailed kinetic studies and computational modeling specific to this compound, is necessary to fully elucidate the mechanisms of its complex transformations and to harness its full potential in the synthesis of novel, biologically active molecules.

Derivatization Strategies and Analog Synthesis

Modifications at the Amidine Nitrogen Atoms

One significant strategy involves the condensation of the amidine group with other reactive species. For instance, a general method for synthesizing sulfonyl-carboximidamides involves the reaction of heterocyclic methyl carbimidates with sulfonamides. nih.gov This approach can be applied to 2-Chloropyridine-4-carboximidamide, where the amidine moiety reacts with various benzenesulfonamides to yield N-sulfonylated derivatives. This reaction expands the molecular complexity by introducing a sulfonamide linkage, a common pharmacophore. nih.gov

Furthermore, the nucleophilic nature of the amidine nitrogens allows for reactions with carbonyl compounds. While specific examples with this compound are not detailed in the literature, analogous reactions with other nitrogen-containing heterocycles are well-documented. These include the condensation with aldehydes and ketones to form Schiff bases or subsequent cyclization products. pku.edu.cnresearchgate.net For example, the reaction of related amino-heterocycles with aldehydes and other components can lead to complex fused ring systems like pyrido[1,2-α]pyrimidin-4-ones. nih.gov Similarly, derivatization of pyridine-4-carboxamide, a closely related structure, into 1,3,4-oxadiazole (B1194373) rings demonstrates the utility of the C4 functional group in constructing new heterocyclic systems. researchgate.net

Functionalization of the Pyridine (B92270) Ring at Various Positions

The pyridine ring itself presents several opportunities for functionalization, most notably at the C2 position bearing the chlorine atom, but also at the available C-H positions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-deficient nature of the pyridine ring. nih.gov This reaction is a cornerstone for introducing a wide variety of substituents. 2- and 4-chloropyridines readily react with nucleophiles such as alkyl ethers, alkyl thioethers, and alkylamines. nih.gov The reaction proceeds via a tetrahedral Meisenheimer intermediate, and its rate can be influenced by the substituents present on the pyridine ring. researchgate.netnih.gov The reaction of 2-chloropyridines with amines, for example, is a common method for synthesizing 2-aminopyridine (B139424) derivatives. youtube.com

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds at the C2 position. Nickel-catalyzed cross-electrophile coupling can effectively link 2-chloropyridines with alkyl bromides, offering a route to 2-alkylated pyridines with good functional group tolerance. nih.gov The Suzuki-Miyaura reaction, typically catalyzed by palladium, is another widely used method to couple 2-chloropyridines with arylboronic acids, yielding 2-arylpyridine derivatives. researchgate.net

C-H Functionalization: While the SNAr and cross-coupling reactions at the C2-position are common, advanced strategies have been developed to functionalize the C-H bonds at other positions of the pyridine ring. beilstein-journals.orgrsc.org Site-selective functionalization can be challenging but is achievable through methods like using N-functionalized pyridinium (B92312) salts, which can direct radical-mediated reactions to the C2 and C4 positions under mild, acid-free conditions. nih.gov Another innovative approach involves using strong, non-nucleophilic bases like n-butylsodium to achieve deprotonation at the C4 position, allowing for subsequent alkylation or cross-coupling reactions, which overrides the intrinsic reactivity at the C2 position. digitellinc.comchemrxiv.org

Synthesis of Structurally Diverse Analogs for Chemical Space Exploration

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing frequently in FDA-approved drugs. nih.govresearchgate.netrsc.orgrsc.org The synthetic handles on this compound make it an excellent starting point for generating libraries of structurally diverse analogs to explore chemical space.

By combining the derivatization strategies outlined above, a multitude of analogs can be systematically synthesized. For instance, one could first perform a Suzuki coupling at the C2 position to introduce a range of aryl groups, and then modify the amidine nitrogen with different sulfonamides. This combinatorial approach allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. The development of novel pyridine-3-carboxamide (B1143946) analogs for agricultural applications showcases how a core scaffold can be elaborated to produce a range of bioactive compounds. nih.gov This highlights the potential for creating extensive libraries from the this compound template for screening against various biological targets.

Strategies for Asymmetric Synthesis of Chiral Derivatives (if applicable, generally for pyridine systems)

The parent compound, this compound, is achiral. Therefore, asymmetric synthesis becomes relevant when introducing chirality into the molecule, for example, by creating a stereocenter on a substituent attached to the pyridine ring. Several general strategies are employed for the asymmetric synthesis of chiral pyridine derivatives.

Chiral Auxiliaries: This strategy involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. A well-established example is the reaction of a pyridine-2-carboxaldehyde with a chiral tert-butylsulfinamide. youtube.com This forms a chiral sulfinylimine, to which a Grignard reagent can add in a highly diastereoselective manner. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched chiral 1-(pyridin-2-yl)ethan-1-amine. youtube.com This method could be adapted to derivatives of this compound if an appropriate aldehyde functionality were introduced.

Chiral Catalysis: The use of chiral catalysts is a powerful approach for enantioselective transformations. For pyridine systems, these include:

Transition Metal Catalysis: Nickel catalysts paired with chiral phosphine (B1218219) oxide ligands have been used for the enantioselective C2–H alkylation of pyridines with 1,3-dienes. acs.org Similarly, copper catalysts with chiral diphosphine ligands can achieve highly enantioselective conjugate addition of Grignard reagents to β-substituted alkenyl pyridines. nih.gov

Organocatalysis: Chiral Brønsted acids can mediate the enantioselective addition of photochemically generated radicals to vinylpyridines. acs.org Furthermore, "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) have been designed to function as highly effective nucleophilic catalysts in a variety of asymmetric reactions. acs.org

These catalytic methods provide efficient routes to chiral pyridines and could be applied to suitably functionalized derivatives of this compound to generate novel, enantiomerically pure compounds.

Spectroscopic and Crystallographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Chloropyridine-4-carboximidamide, both ¹H and ¹³C NMR spectroscopy would provide critical data.

In ¹H NMR, the chemical shifts, integration, and coupling constants of the proton signals would reveal the electronic environment and connectivity of the hydrogen atoms. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboximidamide group. The protons of the amidine group (-C(=NH)NH₂) would likely exhibit distinct signals, which could be confirmed by D₂O exchange experiments, where the labile N-H protons would be replaced by deuterium, causing their signals to disappear from the spectrum.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring and the carboximidamide group would be indicative of their hybridization and electronic density. The carbon atom attached to the chlorine (C2) and the carbon of the carboximidamide group (C4) would be of particular interest, with their resonances providing key structural information.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H3 | 7.5 - 8.0 | d | 5-6 |

| H5 | 7.8 - 8.3 | d | 5-6 |

| H6 | 8.5 - 8.8 | s | - |

| NH (imidamide) | 6.0 - 8.0 | br s | - |

| NH₂ (imidamide) | 5.0 - 7.0 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150 - 155 |

| C3 | 120 - 125 |

| C4 | 145 - 150 |

| C5 | 122 - 127 |

| C6 | 148 - 153 |

| C (carboximidamide) | 160 - 165 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Mass Spectrometry (MS) in Confirmation of Molecular Structure

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the functional groups present in a molecule and determining its molecular weight and fragmentation pattern, respectively.

IR spectroscopy of this compound would show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibrations of the amidine group are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the imidamide and the pyridine ring would likely be observed in the 1600-1680 cm⁻¹ region. Furthermore, the C-Cl stretching vibration would give a characteristic signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₆H₆ClN₃), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its calculated exact mass. The isotopic pattern of the molecular ion peak, showing signals for [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, would be a clear indicator of the presence of a single chlorine atom. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing characteristic losses of fragments such as Cl, NH₂, and HCN.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amidine) | Stretching | 3100 - 3500 (broad) |

| C=N (Imidamide & Pyridine) | Stretching | 1600 - 1680 |

| C-N | Stretching | 1250 - 1350 |

X-ray Crystallography for Solid-State Structure Determination and Amidine Tautomerism

A crucial aspect that X-ray crystallography can resolve is the phenomenon of amidine tautomerism. The carboximidamide group can exist in different tautomeric forms, arising from the migration of a proton between the nitrogen atoms. The two primary tautomers would be (E/Z)-N'-[2-chloropyridin-4-yl]formimidamide and (E/Z)-N'-[2-chloropyridin-4-yl]formamidine. The crystallographic data would unequivocally show the location of the double bond (C=N) and the positions of the hydrogen atoms on the nitrogen atoms, thereby identifying the predominant tautomer in the solid state. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding networks involving the amidine protons and the pyridine nitrogen, would provide valuable insights into the crystal packing and the forces governing the solid-state assembly. The planarity of the pyridine ring and the potential for π-π stacking interactions could also be assessed.

Table 4: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Formula | Key Differentiating Feature |

|---|---|---|

| (E/Z)-N'-[2-chloropyridin-4-yl]formimidamide | [Image of the formimidamide tautomer] | Double bond between the carbon and one of the terminal nitrogen atoms. |

The crystallographic data would not only confirm the covalent structure but also illuminate the supramolecular architecture, which is crucial for understanding the physical properties of the compound.

Theoretical and Computational Studies on 2 Chloropyridine 4 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Chloropyridine-4-carboximidamide. While specific studies on this exact molecule are not extensively available in the public domain, the principles can be understood from research on related 2-chloropyridine (B119429) and porphyrazine derivatives. acs.orgnih.govacs.orgresearchgate.netnih.gov

A key aspect of reactivity prediction is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net For instance, in a study on chlorohydroquinone (B41787) compounds, DFT calculations with a 6-31G basis set were used to determine the HOMO-LUMO energy gap, which was found to be 5.46 eV for 2-chlorobenzene-1,4-diol. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net Such calculations for this compound would involve optimizing its molecular geometry and then computing these orbital energies.

Furthermore, the molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. acs.org Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the carboximidamide group would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Quantifies the partial charge on each atom, influencing intermolecular interactions. |

Molecular Modeling and Docking Studies for Understanding Molecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological macromolecule, such as a protein or DNA. These studies are crucial in drug discovery and development. For compounds like this compound, docking simulations can provide insights into its potential biological targets and binding modes.

While specific docking studies on this compound are not prominently reported, research on structurally related 2-chloropyridine derivatives highlights the utility of this approach. For example, various 2-chloro-4-anilinoquinazoline derivatives have been synthesized and their interactions with DNA, EGFR, and VEGFR-2 receptors were investigated through molecular docking. nih.gov These studies revealed that the compounds could bind to the minor groove of DNA and interact with key amino acid residues in the active sites of the kinases. nih.govresearchgate.net Similarly, ruthenium(II) polypyridyl complexes have been shown to interact with DNA through partial intercalation, a finding supported by docking studies. rsc.org

In a hypothetical docking study of this compound with a target protein, the following steps would be taken:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program would be used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses would be scored based on their predicted binding affinity. The best-scoring poses would then be analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

For instance, studies on pyridine-4-carbohydrazide derivatives have shown that aromatic planar structures and specific substitution patterns contribute to their DNA binding activity. researchgate.net The carboximidamide group in this compound, with its potential for hydrogen bonding, would likely play a significant role in its interactions with biological targets.

Table 2: Key Concepts in Molecular Docking Studies

| Concept | Description |

| Ligand | The small molecule being studied (e.g., this compound). |

| Receptor | The biological macromolecule (e.g., protein, DNA) that the ligand interacts with. |

| Binding Site | The specific region on the receptor where the ligand binds. |

| Pose | A specific orientation and conformation of the ligand within the binding site. |

| Scoring Function | A mathematical function used to estimate the binding affinity of a ligand pose. |

| Hydrogen Bond | A key non-covalent interaction involving a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). |

| Hydrophobic Interaction | Interactions between nonpolar regions of the ligand and receptor. |

Elucidation of Reaction Mechanisms through Computational Simulations

Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and calculating activation energies. researchgate.netucl.ac.uk For this compound, such simulations could shed light on its reactivity in various chemical transformations.

Studies on related compounds provide a framework for how such investigations would be conducted. For example, the aromatic substitution reaction of 2-chloropyridine derivatives has been studied using molecular orbital calculations. nih.govresearchgate.net These calculations helped to verify the presence of a Meisenheimer complex as an intermediate and understand how substituents on the pyridine ring influence the reaction rate. nih.govresearchgate.net

DFT calculations have also been employed to investigate the nih.govchempanda.com-anionic rearrangement of 2-benzyloxypyridine derivatives. researchgate.net These studies revealed that the rearrangement proceeds through an oxirane-like transition state and that the activation energy is influenced by the electronic nature of substituents on both the benzene (B151609) and pyridine rings. researchgate.net

Reactive molecular dynamics (ReaxFF MD) simulations are another powerful tool, particularly for complex processes like pyrolysis and combustion. researchgate.netucl.ac.uk A ReaxFF MD study on pyridine combustion, for instance, revealed the detailed chemical reactions and pathways for the formation and consumption of various species, including NOx. ucl.ac.uk

A computational study on the reaction mechanism of this compound would likely involve the following:

Mapping the potential energy surface of the reaction.

Locating the structures of reactants, products, intermediates, and transition states.

Calculating the energies of these species to determine the reaction profile and activation barriers.

These simulations can provide a level of detail that is often difficult to obtain through experimental methods alone. researchgate.net

Prediction and Analysis of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgnih.govnih.govnih.govchemrxiv.orgacs.org These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

DFT and ab initio methods have been successfully used to predict the ¹H and ¹³C NMR spectra of chloropyrimidine species. nih.gov Such studies often involve calculating the magnetic shielding tensors of the nuclei in the molecule, which are then converted to chemical shifts. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. nih.gov For this compound, theoretical calculations could predict the chemical shifts of the protons and carbons in the pyridine ring and the carboximidamide group. Experimental ¹H NMR data for the related compound 2-chloropyridine shows signals in the aromatic region, and similar patterns would be expected for this compound, with the positions of the peaks influenced by the carboximidamide substituent. chemicalbook.comspectrabase.com

Similarly, the IR spectrum of a molecule can be simulated by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra can be compared with experimental Fourier Transform Infrared (FTIR) spectra to aid in the assignment of vibrational bands to specific functional groups. acs.org For this compound, characteristic vibrational frequencies would be expected for the C-Cl bond, the pyridine ring stretching modes, and the N-H and C=N bonds of the carboximidamide group.

Table 3: Predicted Spectroscopic Data and Their Interpretation

| Spectroscopy Type | Predicted Parameter | Interpretation |

| ¹H NMR | Chemical Shift (ppm) | Provides information about the chemical environment of hydrogen atoms. |

| ¹³C NMR | Chemical Shift (ppm) | Provides information about the carbon skeleton of the molecule. |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Corresponds to the vibrations of specific bonds and functional groups. |

Role As a Versatile Synthetic Building Block and Precursor

Precursor to Complex Heterocyclic Scaffolds

The structural framework of 2-Chloropyridine-4-carboximidamide is ideally suited for the synthesis of fused and substituted heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The amidine functional group is a well-established synthon for the construction of pyrimidine (B1678525) rings. The reaction of amidines with 1,3-dicarbonyl compounds or their equivalents is a classical and widely employed method for pyrimidine synthesis. In this context, this compound can serve as the N-C-N fragment, which upon condensation with a suitable three-carbon component, leads to the formation of pyridyl-substituted pyrimidines. The general reaction involves the condensation of the amidine with a β-dicarbonyl compound, often catalyzed by a base, to form a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine. A facile metal-free synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones has been reported, proceeding through a [3 + 3] annulation followed by visible-light-enabled photo-oxidation. rsc.org

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| This compound | 1,3-Diketone | 2-(2-Chloropyridin-4-yl)-pyrimidine | Classical condensation reaction. |

| This compound | α,β-Unsaturated Ketone | 2-(2-Chloropyridin-4-yl)-dihydropyrimidine | Michael addition followed by cyclization. |

This approach allows for the introduction of the 2-chloropyridin-4-yl moiety onto the pyrimidine core, a structural motif that can be further functionalized.

The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, can be achieved from 2-chloropyridine (B119429) derivatives. While direct reactions with this compound are not extensively documented, related transformations highlight the potential. For instance, a method involving the triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines yields C3-substituted imidazo[1,2-a]pyridines. acs.orgnih.govacs.org This reaction proceeds through the formation of a transient pyridinium (B92312) salt, which then undergoes base-mediated cyclization. acs.orgnih.govacs.org The 2-chloro substituent serves as a leaving group, facilitating the initial nucleophilic attack by the nitrogen of the other reactant.

The synthesis of quinazolines often involves the reaction of 2-aminobenzonitriles or related compounds. The carboximidamide group of this compound could potentially be utilized in cyclization reactions to form quinazoline-like structures, although specific examples are not prevalent in the literature.

The reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles. The amidine group can react with various bifunctional reagents to construct five- or six-membered rings. For example, reaction with α-haloketones can lead to the formation of imidazole (B134444) derivatives, while reaction with diketene (B1670635) can yield pyrimidinone structures. Furthermore, the 2-chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse substituents or for intramolecular cyclizations to form fused ring systems. wikipedia.org

Intermediates in the Synthesis of Novel Organic Molecules for Research Applications

This compound serves as a valuable intermediate in the synthesis of novel organic molecules for a range of research applications. The presence of the chloro substituent allows for its use in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted pyridine (B92270) derivatives.

For instance, the synthesis of novel piperine-carboximidamide hybrids with antiproliferative activity has been reported, highlighting the importance of the aryl carboximidamide moiety in medicinal chemistry. The development of such new chemical entities relies on the availability of versatile building blocks like this compound.

Applications in the Development of Diverse Compound Libraries for Research

In modern drug discovery and materials science, the generation of diverse compound libraries for high-throughput screening is crucial. The multiple reactive sites of this compound make it an excellent scaffold for combinatorial chemistry and diversity-oriented synthesis. By systematically varying the reagents that react with the chloro and amidine groups, a large number of distinct compounds can be rapidly synthesized.

The following table illustrates the potential for generating a diverse library from this single precursor:

| Reaction Site | Reagent Type | Resulting Moiety |

| 2-Chloro position | Boronic acids (Suzuki coupling) | Aryl/heteroaryl substituted pyridine |

| 2-Chloro position | Amines (Buchwald-Hartwig amination) | Amino-substituted pyridine |

| 2-Chloro position | Thiols | Thioether-substituted pyridine |

| 4-Carboximidamide | 1,3-Dicarbonyl compounds | Pyrimidine ring |

| 4-Carboximidamide | α-Haloketones | Imidazole ring |

This strategic approach allows for the exploration of a vast chemical space around the pyridyl core, facilitating the discovery of new molecules with desired biological or material properties.

Intellectual Property and Patent Landscape

Overview of Patent Filings Involving 2-Chloropyridine-4-carboximidamide

An analysis of the patent landscape indicates that this compound is cited in patents from various international jurisdictions, highlighting its global relevance in chemical synthesis. These patents often focus on broader classes of compounds or specific final products, with this compound listed as a key starting material or intermediate.

Notable patent documents that reference this compound include a Japanese patent (JPWO2006043490A1), a Chinese patent (CN105348203A), and a Korean patent (KR101761963B1). google.comgoogle.comgoogle.com The appearance of this compound in patents from several key markets points to its recognized value in research and development across different regions. These filings suggest a strategic interest in the compound as a versatile scaffold for generating diverse chemical entities.

Table 1: Selected Patent Filings Citing this compound

| Patent Number | Jurisdiction | Title | Key Focus |

| JPWO2006043490A1 | Japan | Non-aromatic ring-fused pyrimidine (B1678525) derivative | Heterocyclic compounds with potential biological activity |

| CN105348203A | China | Compositions and methods for inhibiting the JAK pathway | Therapeutic agents targeting specific biological pathways |

| KR101761963B1 | South Korea | Inhibitors of catechol O-methyltransferase (COMT) and their use in the treatment of psychotic disorders | Development of novel COMT inhibitors for neurological applications |

Novel Synthetic Processes Claimed in Patents

While patents may not always detail the synthesis of every intermediate, related scientific literature often provides insight into novel synthetic methodologies. A notable example of a synthetic process involving a salt of the target compound, this compound hydrochloride, is described in a doctoral thesis. vu.nl This process demonstrates its utility in the preparation of more complex heterocyclic structures.

The described reaction involves the condensation of this compound hydrochloride with an ethyl carboxylate derivative in the presence of a strong base, potassium tert-butoxide (tBuOK), in tetrahydrofuran (B95107) (THF) as a solvent. vu.nl The reaction is carried out at an elevated temperature to facilitate the formation of the desired product. vu.nl

Table 2: Exemplary Synthetic Reaction Involving this compound Hydrochloride

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product Type | Reference |

| This compound hydrochloride | Ethyl 5-((tert-butoxycarbonyl)amino)-2-hydroxycyclohex-1-ene-1-carboxylate | tBuOK, THF, 90 °C, overnight | Complex heterocyclic compound | vu.nl |

This synthetic approach highlights the reactivity of the carboximidamide functional group and the utility of this compound as a precursor for constructing molecules with potential applications in areas such as novel antibiotics. vu.nl

Strategic Importance in Chemical Innovation and Development

The strategic importance of this compound lies in its role as a versatile chemical intermediate. Its structural features, namely the reactive chlorine atom and the carboximidamide group on a pyridine (B92270) core, make it an attractive starting point for the synthesis of a wide array of substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.

The value of this chemical class is underscored by the established importance of structurally related compounds. For instance, N-methyl-4-chloropyridine-2-carboxamide is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy. nih.govgoogle.comruifuchems.comruifuchem.com Similarly, related intermediates are utilized in the synthesis of Regorafenib, another multi-kinase inhibitor for treating various cancers. nih.govmanusaktteva.comnih.gov

The patent filings citing this compound suggest its potential for incorporation into novel active pharmaceutical ingredients (APIs) and other high-value chemical products. Its presence in the patent literature serves as an indicator of ongoing research and development efforts that leverage this compound to create next-generation molecules with desired biological or material properties. As the demand for innovative chemical entities continues to grow, the strategic importance of versatile building blocks like this compound is likely to increase.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-Chloropyridine-4-carboximidamide and related amidines often relies on traditional methods that can be resource-intensive and may not align with modern principles of green chemistry. acs.orgtandfonline.com A primary challenge is the development of more efficient and sustainable synthetic pathways.

Future research should focus on catalytic systems that can facilitate the synthesis under milder conditions with higher atom economy. acs.orgrsc.org The Pinner reaction, a classic method for preparing imidates which are precursors to amidines, often requires harsh acidic conditions. acs.org Alternative catalytic approaches could mitigate these drawbacks.

Potential Research Avenues:

Transition-Metal Catalysis: Investigating the use of transition-metal catalysts, such as those based on nickel or copper, could enable the direct addition of ammonia (B1221849) or amines to the corresponding nitrile (2-chloro-4-cyanopyridine) under milder conditions. acs.orgorganic-chemistry.org

Photocatalysis and Electrocatalysis: Exploring light- or electricity-driven synthetic methods could offer more sustainable alternatives to traditional thermal processes, potentially reducing energy consumption and waste generation. acs.orgrsc.org

Flow Chemistry: The implementation of continuous flow reactors could enhance reaction efficiency, safety, and scalability for the synthesis of this compound.

Comparative Data on Amidine Synthesis Methods:

| Synthesis Method | Typical Conditions | Advantages | Disadvantages |

| Pinner Reaction | Anhydrous alcohol, strong acid (e.g., HCl) | Well-established, good for certain substrates acs.org | Harsh conditions, not atom-economical acs.org |

| Catalytic Addition to Nitriles | Metal catalyst (e.g., Ni(0), Yb-amides), mild temperatures acs.orgorganic-chemistry.org | Milder conditions, potential for higher atom economy acs.org | Catalyst cost and sensitivity, substrate scope limitations |

| From Amides | Activating agents (e.g., Tf2O), base | Versatile for di- and trisubstituted amidines semanticscholar.org | Requires pre-functionalized starting materials, waste generation |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of the 2-chloropyridine (B119429) ring, combined with the nucleophilic and electrophilic nature of the carboximidamide group, suggest a rich and largely unexplored reactive landscape. The pyridine (B92270) ring itself is electron-deficient, which influences its reactivity in substitution reactions. beilstein-journals.orgnih.gov

Future work should aim to uncover novel reactivity patterns. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a handle for further functionalization. wikipedia.org The carboximidamide group can act as a bidentate ligand in coordination chemistry or participate in cycloaddition reactions to form new heterocyclic systems. rsc.org

Areas for Exploration:

Cross-Coupling Reactions: The chlorine atom offers a prime site for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds, thereby creating a library of novel derivatives.

Directed C-H Functionalization: The carboximidamide group could serve as a directing group for the selective functionalization of C-H bonds on the pyridine ring, a powerful strategy for molecular editing. beilstein-journals.orgnih.gov

Reductive Functionalization: Investigating the reductive functionalization of the pyridine ring could lead to the synthesis of saturated and partially saturated heterocyclic structures with potential biological relevance. acs.org

Photochemical Reactions: The unique reactivity of pyridinyl radicals, which can be generated through single-electron reduction, opens up new avenues for functionalization that diverge from classical methods. acs.org

Advanced Applications in Materials Science and Functional Molecule Design

Pyridine-containing compounds are integral to the design of functional materials, including polymers, and are key components in many pharmaceuticals and agrochemicals. weimiaobio.comlifechemicals.comnih.gov The structure of this compound makes it an attractive candidate for creating advanced materials with tailored properties.

The ability of the pyridine nitrogen and the carboximidamide group to coordinate with metal ions suggests applications in the development of metal-organic frameworks (MOFs), coordination polymers, and functional molecular switches. wiley.combrynmawr.edu

Future Application Targets:

Luminescent Materials: The rigid, aromatic structure of the pyridine ring can be a foundation for creating novel phosphorescent and fluorescent materials for use in organic light-emitting diodes (OLEDs) and sensors.

Supramolecular Assemblies: The hydrogen bonding capabilities of the carboximidamide group can be exploited to construct intricate supramolecular architectures with dynamic and responsive properties.

Functional Polymers: Incorporation of this compound as a monomer or a functional pendant group in polymers could lead to materials with enhanced thermal stability, conductivity, or ion-binding capabilities. weimiaobio.com

Addressing Research Gaps in Fundamental Structure-Reactivity Relationships

Computational modeling, in conjunction with experimental validation, will be crucial. rsc.orgcdnsciencepub.com Studies on a series of derivatives with varying substituents at different positions on the pyridine ring would provide invaluable data on electronic and steric effects. nih.govrsc.org

Key Research Questions to Address:

How does the substitution pattern on the pyridine ring influence the acidity of the N-H protons of the carboximidamide group? canterbury.ac.nz

What is the precise influence of the carboximidamide group on the regioselectivity of nucleophilic aromatic substitution at the 2-position?

How do different metal coordination modes (e.g., monodentate vs. bidentate) of the carboximidamide group alter the reactivity of the pyridine ring?

Illustrative Data on Substituent Effects on Pyridine Ring Properties:

| Substituent at 4-Position | Effect on N-pyridine-Cu(II) Bond Length | Electronic Nature | Reference |

| -NO2 | Longer | Electron-withdrawing | nih.gov |

| -Cl | Longer | Inductively withdrawing, resonantly donating | nih.gov |

| -H | Reference | - | nih.gov |

| -OH | Shorter | Electron-donating | nih.gov |

This table demonstrates how substituents at the 4-position, analogous to the carboximidamide group in the title compound, can electronically influence the properties of the pyridine ring, a key aspect for future study. nih.gov

Opportunities for Catalyst Design in Transformations Involving the Compound

The development of bespoke catalysts is essential for selectively manipulating the different functional groups within this compound. This includes catalysts for both the functionalization of the molecule and the use of the molecule itself as a ligand in catalysis.

Catalyst Development Focus:

Selective C-Cl Bond Activation: Designing catalysts that can selectively activate the C-Cl bond for cross-coupling without reacting with the carboximidamide group is a significant challenge. mit.edu Palladium- and nickel-based catalyst systems with rationally designed ligands will be key. mit.edudigitellinc.com

C-N Bond Formation: The synthesis of the carboximidamide group itself can be a target for catalytic innovation, aiming for greener and more efficient C-N bond-forming reactions. acs.orgacs.org

Asymmetric Catalysis: Chiral catalysts could be employed for enantioselective transformations, either by functionalizing the molecule or by using chiral derivatives of the compound as ligands in asymmetric synthesis.

Pincer Ligand Development: The N-C-N backbone of the carboximidamide group, in conjunction with the pyridine nitrogen, presents an opportunity to design novel pincer-type ligands. nih.govrsc.org These ligands are known for their ability to form highly stable and reactive metal complexes.

This compound represents a molecule with considerable untapped potential. Addressing the challenges in its synthesis, understanding its complex reactivity, and exploring its applications in materials science and catalysis will require a multidisciplinary approach. The future research directions outlined here provide a roadmap for the scientific community to harness the unique chemical attributes of this compound, paving the way for innovations in both fundamental and applied chemistry.

Q & A

Q. What are the primary synthetic routes for 2-Chloropyridine-4-carboximidamide?

The synthesis typically involves chlorination and amination of pyridine derivatives. A common method uses 2,4,5-trichloropyrimidine reacted with ammonia under controlled conditions (50–100°C) in ethanol or water to introduce the amino group . Alternative routes may employ catalytic amination or microwave-assisted synthesis to improve regioselectivity. Key parameters to optimize include solvent polarity, temperature, and reaction time.

Q. Which analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment (>95% purity thresholds ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight (e.g., 173.56 g/mol ). X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives.

Q. How should researchers handle stability challenges during storage?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Stability studies indicate sensitivity to pH extremes (>9 or <3) and humidity; periodic analysis via thin-layer chromatography (TLC) monitors degradation .

Q. What purification methods are effective for isolating this compound?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) achieves baseline separation of byproducts. Recrystallization from ethanol/water mixtures (1:3 ratio) enhances purity for crystallographic studies. Centrifugal partition chromatography (CPC) is advantageous for heat-sensitive intermediates .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets?

The compound acts as a competitive inhibitor by binding to the active site of enzymes such as kinases or oxidoreductases. Mechanistic studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). Mutagenesis assays identify critical residues for interaction, supported by molecular docking simulations .

Q. What strategies resolve contradictory data in reaction yield optimization?

Systematic Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent polarity). For inconsistent yields, use in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates. Cross-validate results with independent synthetic batches and statistical tools like ANOVA .

Q. How can reaction conditions be optimized for scalable synthesis?

Employ flow chemistry to enhance heat/mass transfer and reduce side reactions. Kinetic studies under varying temperatures (Arrhenius plots) determine activation energy barriers. Solvent screening via Hansen solubility parameters improves yield, while green chemistry metrics (E-factor, atom economy) guide sustainability .

Q. What is the compound’s role in multi-step syntheses of bioactive analogs?

It serves as a key intermediate for functionalization at the 4-carboximidamide position. For example, coupling with boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives with enhanced pharmacological profiles. Protecting group strategies (e.g., Boc for amines) prevent undesired side reactions during sequential modifications .

Q. How do structural analogs of this compound compare in bioactivity?

Comparative studies with 4-chloropyridine-2-carboxamide show altered binding kinetics due to the imidamide group’s hydrogen-bonding capacity. Replace the chlorine atom with fluorine to study electronegativity effects on target engagement. Bioisosteric replacements (e.g., pyrimidine rings) evaluate scaffold flexibility .

Q. What protocols assess the compound’s stability in biological matrices?

Incubate with plasma or liver microsomes at 37°C and analyze degradation via LC-MS/MS. Half-life (t1/2) and metabolic pathways (e.g., cytochrome P450-mediated oxidation) are quantified. Stabilize labile derivatives using co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products